PMX-53

描述

属性

IUPAC Name |

(2S)-2-acetamido-N-[(3S,9S,12S,15R,18S)-15-(cyclohexylmethyl)-9-[3-(diaminomethylideneamino)propyl]-12-(1H-indol-3-ylmethyl)-2,8,11,14,17-pentaoxo-1,7,10,13,16-pentazabicyclo[16.3.0]henicosan-3-yl]-3-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H65N11O7/c1-29(59)53-37(25-30-13-4-2-5-14-30)42(61)55-36-20-11-22-50-41(60)35(19-10-23-51-47(48)49)54-44(63)39(27-32-28-52-34-18-9-8-17-33(32)34)56-43(62)38(26-31-15-6-3-7-16-31)57-45(64)40-21-12-24-58(40)46(36)65/h2,4-5,8-9,13-14,17-18,28,31,35-40,52H,3,6-7,10-12,15-16,19-27H2,1H3,(H,50,60)(H,53,59)(H,54,63)(H,55,61)(H,56,62)(H,57,64)(H4,48,49,51)/t35-,36-,37-,38+,39-,40-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOKBGCTZYPOSQM-HPSWDUTRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=CC=C1)C(=O)NC2CCCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C3CCCN3C2=O)CC4CCCCC4)CC5=CNC6=CC=CC=C65)CCCN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H]2CCCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H]3CCCN3C2=O)CC4CCCCC4)CC5=CNC6=CC=CC=C65)CCCN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H65N11O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

896.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

PMX-53: A Technical Guide to its C5a Receptor Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The complement system, a crucial component of innate immunity, plays a dual role in host defense and the inflammatory response. Its activation leads to the generation of potent pro-inflammatory mediators, among which the anaphylatoxin C5a is one of the most significant.[1] C5a exerts its effects primarily through the G protein-coupled C5a receptor (C5aR, CD88), which is expressed on a wide variety of immune and non-immune cells.[2][3] The interaction between C5a and C5aR triggers a cascade of intracellular signaling events, leading to chemotaxis, inflammation, and cell activation.[4] Dysregulation of the C5a-C5aR axis is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases, making it a compelling target for therapeutic intervention.[1][5]

PMX-53 (Ace-Phe-[Orn-Pro-dCha-Trp-Arg]) is a potent and selective cyclic hexapeptide antagonist of the C5a receptor.[1][6] It was developed through structure-activity relationship studies of the C-terminal region of C5a and has been extensively used as a pharmacological tool to investigate the roles of the C5a-C5aR axis in various disease models.[6][7] This technical guide provides an in-depth overview of the C5a receptor antagonist activity of this compound, including its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound acts as a non-competitive antagonist of the C5a receptor.[8] It binds to a site on the C5aR that is distinct from the binding site of the C5a core domain but overlaps with the binding site of the C5a C-terminal region.[9] This interaction allosterically prevents the conformational changes in the receptor required for G-protein coupling and subsequent downstream signaling, effectively blocking C5a-mediated cellular responses.[10] While primarily an antagonist of C5aR1 (CD88), at higher concentrations, this compound has been shown to act as a low-affinity agonist for the Mas-related gene 2 (MrgX2) on mast cells.[11]

Quantitative Data Summary

The antagonist activity of this compound has been quantified in a variety of in vitro and in vivo assays. The following tables summarize key quantitative data for easy comparison.

Table 1: In Vitro Activity of this compound

| Assay Type | Cell Type | Species | Parameter | Value (nM) | Reference(s) |

| C5a Receptor Binding | Human Neutrophils | Human | IC50 | 20 | [1] |

| C5a Receptor Binding | Mouse Neutrophils | Mouse | Kd | 30 | [1] |

| C5a-induced Chemotaxis | Human Neutrophils | Human | IC50 | 75 | [1][12] |

| C5a-induced Chemotaxis | Mouse Neutrophils | Mouse | IC50 | 0.5 | [1] |

| C5a-induced Myeloperoxidase Release | Human Neutrophils | Human | IC50 | 22 | [1][13] |

| C5a-induced Calcium Mobilization | HMC-1 (Mast cell line) | Human | Inhibition | Effective at 10 | [1][13] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Species | Administration Route | Dosage | Effect | Reference(s) |

| Zymosan-induced Hypernociception | Rat | Subcutaneous | 0.3 - 3 mg/kg | Inhibition of hypernociception | [1] |

| C5a-induced Neutrophil Mobilization | Mouse | Intravenous | 1 - 3 mg/kg | Significant decrease in neutrophil mobilization | [4][5] |

| C5a-induced TNF-α Production | Mouse | Intravenous | 1 - 3 mg/kg | ~90% decrease in TNF-α levels | [4][5] |

| Inflammatory Arthritis | Rat | Oral | - | Efficacious in preclinical models | [14] |

| Spinal Cord Injury | Rat | - | - | Neuroprotective effects | [14] |

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams illustrate the C5aR signaling pathway, the mechanism of this compound antagonism, and a typical experimental workflow for evaluating this compound.

Experimental Protocols

Neutrophil Chemotaxis Assay

This protocol describes a method to assess the inhibitory effect of this compound on C5a-induced neutrophil chemotaxis using a Boyden chamber assay.[15][16]

Materials:

-

Human neutrophils isolated from healthy donors

-

This compound

-

Recombinant human C5a

-

Boyden chamber apparatus (or Transwell® inserts with 5.0 µm pore size)

-

Assay medium (e.g., serum-free RPMI)

-

Detection reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Plate reader

Procedure:

-

Neutrophil Isolation: Isolate human neutrophils from whole blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.[15] Resuspend the purified neutrophils in assay medium at a concentration of 1 x 10^6 cells/mL.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in assay medium to achieve the desired final concentrations. Prepare a solution of C5a in assay medium at a concentration known to induce robust chemotaxis (e.g., 10 nM).

-

Assay Setup:

-

Add the C5a solution (chemoattractant) to the lower wells of the Boyden chamber.

-

In the upper chamber (or Transwell® insert), add the neutrophil suspension.

-

Add different concentrations of this compound to the upper chamber with the neutrophils and pre-incubate for 15-30 minutes at 37°C.

-

-

Incubation: Incubate the chamber for 60-90 minutes at 37°C in a humidified incubator with 5% CO2 to allow for neutrophil migration.

-

Quantification of Migration:

-

After incubation, remove the upper chamber.

-

Quantify the number of neutrophils that have migrated to the lower chamber. This can be done by lysing the cells and measuring ATP content using a luminescent assay like CellTiter-Glo®.[15]

-

Alternatively, cells can be stained and counted microscopically.

-

-

Data Analysis: Calculate the percentage of inhibition of chemotaxis for each this compound concentration compared to the control (C5a alone). Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Calcium Mobilization Assay

This protocol outlines a method to measure the ability of this compound to block C5a-induced intracellular calcium mobilization in a human mast cell line (HMC-1).[8][13][17]

Materials:

-

HMC-1 cells

-

This compound

-

Recombinant human C5a

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

-

Fluorometric imaging plate reader (FLIPR) or a fluorescence plate reader with injection capabilities

Procedure:

-

Cell Preparation: Culture HMC-1 cells under standard conditions. On the day of the assay, harvest the cells and resuspend them in assay buffer.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., 2-5 µM Fluo-4 AM) for 30-60 minutes at 37°C in the dark. After incubation, wash the cells with assay buffer to remove excess dye and resuspend them in fresh assay buffer.

-

Assay Setup:

-

Dispense the dye-loaded cell suspension into a 96-well black, clear-bottom plate.

-

Prepare a plate with different concentrations of this compound and a separate plate with a fixed concentration of C5a (e.g., 10 nM).

-

-

Measurement of Calcium Flux:

-

Place the cell plate into the fluorescence plate reader and establish a baseline fluorescence reading.

-

Inject the this compound solutions into the respective wells and incubate for a short period (e.g., 5-15 minutes).

-

Inject the C5a solution into the wells and immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).

-

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each well. Determine the percentage of inhibition of the C5a-induced calcium response by this compound at each concentration. Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.

Conclusion

This compound is a well-characterized and potent antagonist of the C5a receptor, demonstrating significant inhibitory activity in a range of in vitro and in vivo models of inflammation. Its utility as a research tool has been invaluable in elucidating the pathological roles of the C5a-C5aR axis. While its clinical development has faced challenges, the extensive preclinical data on this compound continues to inform the development of next-generation C5aR antagonists for the treatment of inflammatory and autoimmune diseases. This technical guide provides a comprehensive resource for researchers and drug development professionals working with this compound and other modulators of the complement system.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. sinobiological.com [sinobiological.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Insights into the mechanism of C5aR inhibition by PMX53 via implicit solvent molecular dynamics simulations and docking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Function, structure and therapeutic potential of complement C5a receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New developments in C5a receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. selleckchem.com [selleckchem.com]

- 13. This compound as a Dual CD88 Antagonist and an Agonist for Mas-Related Gene 2 (MrgX2) in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Preclinical Pharmacokinetics of Complement C5a Receptor Antagonists PMX53 and PMX205 in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. criver.com [criver.com]

- 16. Cytokine-Induced Neutrophil Chemotaxis Assay | Springer Nature Experiments [experiments.springernature.com]

- 17. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

PMX-53: A Technical Guide to its Structure, Properties, and In Vitro Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

PMX-53 is a potent and selective small molecule antagonist of the complement C5a receptor (C5aR, CD88), a key mediator of inflammatory responses. This document provides a comprehensive technical overview of the structure, chemical properties, and in vitro characterization of this compound. Detailed experimental methodologies for key assays are provided, along with visual representations of its mechanism of action and experimental workflows to support researchers in the fields of immunology, pharmacology, and drug development.

Introduction

The complement system is a critical component of the innate immune system, and its activation leads to the generation of the anaphylatoxin C5a. C5a exerts its potent pro-inflammatory effects through binding to its G protein-coupled receptor, C5aR (CD88).[1] The C5a-C5aR signaling axis is implicated in a wide range of inflammatory and autoimmune diseases, making it an attractive target for therapeutic intervention. This compound is a synthetic, cyclic hexapeptide that acts as a competitive antagonist of C5aR, effectively blocking the downstream inflammatory cascade.[1][2] More recent studies have also identified this compound as a low-affinity agonist for the Mas-related G protein-coupled receptor member X2 (MrgX2), a receptor primarily expressed on mast cells.[3][4] This dual activity warrants careful consideration in the design and interpretation of studies involving this compound.

Structure and Chemical Properties

This compound is a cyclic hexapeptide with the sequence Ac-Phe-[Orn-Pro-dCha-Trp-Arg].[2] The cyclization is formed by a lactam bridge between the side chain of Ornithine (Orn) and the C-terminus of Arginine (Arg).[2]

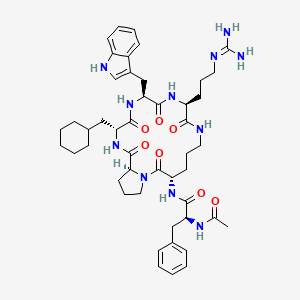

Chemical Structure

Caption: 2D representation of the cyclic structure of this compound.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₄₇H₆₅N₁₁O₇ | [5] |

| Molecular Weight | 896.09 g/mol | [5] |

| Appearance | White to off-white solid | [5] |

| Purity (HPLC) | ≥98% | [5] |

| Solubility | DMSO: 50 mg/mL | [5] |

| Storage | Store at -20°C | [4] |

Mechanism of Action

This compound exhibits a dual mechanism of action, primarily acting as a C5aR antagonist and secondarily as a low-affinity MrgX2 agonist.

C5a Receptor (CD88) Antagonism

This compound is a potent and selective antagonist of the C5a receptor (CD88).[4] C5a, a product of complement activation, binds to C5aR on various immune cells, particularly neutrophils, leading to a cascade of pro-inflammatory events. This compound competitively blocks the binding of C5a to its receptor, thereby inhibiting downstream signaling pathways.

Caption: C5aR signaling pathway and the inhibitory action of this compound.

Mas-Related G-Protein Coupled Receptor X2 (MrgX2) Agonism

This compound has been shown to act as a low-affinity agonist for MrgX2, a receptor expressed on mast cells.[3][4] This agonistic activity can lead to mast cell degranulation and the release of inflammatory mediators, a factor that should be considered in experimental design.

Caption: Agonistic effect of high concentrations of this compound on the MrgX2 signaling pathway.

Experimental Protocols

The following sections provide detailed methodologies for key in vitro assays used to characterize the activity of this compound.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay measures the ability of this compound to inhibit the directed migration of neutrophils towards a C5a gradient.[6][7]

Materials:

-

Human neutrophils isolated from fresh human blood

-

Boyden chamber apparatus with 3-5 µm pore size polycarbonate membranes

-

Chemoattractant: Recombinant human C5a

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 0.1% BSA

-

This compound stock solution (in DMSO)

-

Calcein-AM or other suitable fluorescent dye for cell labeling

-

Fluorescence plate reader

Procedure:

-

Isolate human neutrophils from healthy donor blood using a standard density gradient centrifugation method.

-

Resuspend neutrophils in Assay Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Pre-incubate neutrophils with various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.

-

Add C5a (typically 10 nM) to the lower wells of the Boyden chamber.

-

Place the membrane over the lower wells.

-

Add 50 µL of the pre-incubated neutrophil suspension to the upper chamber.

-

Incubate the chamber for 60-90 minutes at 37°C in a 5% CO₂ incubator.

-

After incubation, remove non-migrated cells from the top of the membrane.

-

Fix and stain the migrated cells on the underside of the membrane.

-

Quantify the number of migrated cells by microscopy or by using a fluorescent dye like Calcein-AM and a fluorescence plate reader.

Caption: Workflow for the neutrophil chemotaxis assay.

Mast Cell Degranulation (β-Hexosaminidase Release) Assay

This assay quantifies the release of the granular enzyme β-hexosaminidase from mast cells upon stimulation, which can be induced by high concentrations of this compound through its agonistic effect on MrgX2.[8][9]

Materials:

-

RBL-2H3 cells (rat basophilic leukemia cell line)

-

96-well cell culture plates

-

This compound stock solution (in DMSO)

-

Tyrode's buffer (pH 7.4)

-

Substrate solution: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in citrate buffer (pH 4.5)

-

Stop solution: 0.1 M carbonate/bicarbonate buffer (pH 10.0)

-

Triton X-100 (for cell lysis to measure total β-hexosaminidase)

-

Absorbance plate reader (405 nm)

Procedure:

-

Seed RBL-2H3 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and culture overnight.

-

Wash the cells twice with Tyrode's buffer.

-

Add various concentrations of this compound (or positive control, e.g., ionomycin) diluted in Tyrode's buffer to the wells. For total release, add 0.1% Triton X-100 to control wells.

-

Incubate for 30-60 minutes at 37°C.

-

After incubation, carefully collect the supernatant from each well.

-

Transfer 50 µL of the supernatant to a new 96-well plate.

-

Add 50 µL of the pNAG substrate solution to each well.

-

Incubate for 60 minutes at 37°C.

-

Stop the reaction by adding 150 µL of the stop solution.

-

Measure the absorbance at 405 nm.

-

Calculate the percentage of β-hexosaminidase release relative to the total release (Triton X-100 treated cells).

Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration in response to C5a stimulation and its inhibition by this compound.[3][10]

Materials:

-

HMC-1 cells (human mast cell line)

-

Indo-1 AM fluorescent calcium indicator

-

Pluronic F-127

-

Assay Buffer: HBSS with 1% FBS

-

Recombinant human C5a

-

This compound stock solution (in DMSO)

-

Fluorometer or flow cytometer capable of ratiometric measurement

Procedure:

-

Harvest HMC-1 cells and resuspend them in Assay Buffer at 1 x 10⁶ cells/mL.

-

Load the cells with Indo-1 AM (typically 1-5 µM) and Pluronic F-127 (0.02%) for 30-45 minutes at 37°C in the dark.

-

Wash the cells twice with Assay Buffer to remove extracellular dye.

-

Resuspend the cells in Assay Buffer and allow them to rest for 15-30 minutes at room temperature.

-

Acquire a baseline fluorescence reading for 30-60 seconds.

-

Add this compound (or vehicle control) and continue to record the fluorescence for 1-2 minutes.

-

Add C5a (typically 10 nM) and record the fluorescence for an additional 3-5 minutes to measure the calcium flux.

-

Analyze the data by calculating the ratio of Indo-1 fluorescence at the two emission wavelengths (e.g., 405 nm/485 nm) over time.

Synthesis and Purification

This compound is synthesized as a cyclic peptide, typically using solid-phase peptide synthesis (SPPS) followed by purification.

Solid-Phase Peptide Synthesis (SPPS)

The linear precursor of this compound is assembled on a solid support resin using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[11][12] The synthesis involves a series of deprotection and coupling steps to add each amino acid sequentially. Following the assembly of the linear peptide, on-resin cyclization is performed to form the lactam bridge. Finally, the cyclic peptide is cleaved from the resin.

Purification by Reverse-Phase HPLC

The crude cyclic peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[13][14] A C18 column is commonly used with a gradient of acetonitrile in water containing an ion-pairing agent such as trifluoroacetic acid (TFA). The purity of the final product is assessed by analytical HPLC and its identity is confirmed by mass spectrometry.

Conclusion

This compound is a well-characterized and potent antagonist of the C5a receptor, making it an invaluable tool for investigating the role of the C5a-C5aR axis in health and disease. Its dual activity as a low-affinity MrgX2 agonist necessitates careful experimental design and data interpretation. The detailed protocols and conceptual diagrams provided in this guide are intended to facilitate the effective use of this compound in preclinical research and drug development endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Creative Biolabs [creative-biolabs.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. C5aR Antagonist, PMX53 [sigmaaldrich.com]

- 6. criver.com [criver.com]

- 7. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2.8. β-Hexosaminidase Secretion Assay [bio-protocol.org]

- 9. researchgate.net [researchgate.net]

- 10. bu.edu [bu.edu]

- 11. researchgate.net [researchgate.net]

- 12. Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications [mdpi.com]

- 13. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 14. biotage.com [biotage.com]

The Discovery and Development of PMX-53: A C5a Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

PMX-53 is a potent and selective small-molecule antagonist of the complement C5a receptor (C5aR, CD88), a key mediator of inflammation.[1][2][3] Its development represented a significant step forward in the pursuit of targeted therapies for a range of inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and preclinical and clinical evaluation of this compound, with a focus on the experimental methodologies and quantitative data that have defined its scientific journey.

Discovery and Preclinical Development

The development of C5a receptor antagonists has been a long-standing goal in medicinal chemistry due to the potent pro-inflammatory effects of C5a.[4][5][6] Early efforts focused on modifying the C-terminal region of the C5a peptide itself.[4][5] This research ultimately led to the design and synthesis of this compound (Ac-Phe-[Orn-Pro-dCha-Trp-Arg]), a cyclic hexapeptide that demonstrated high affinity and potent antagonism for the human C5aR.[3]

Chemical Structure

The chemical structure of this compound, a cyclic hexapeptide, is Ac-Phe-[Orn-Pro-dCha-Trp-Arg].[3]

Mechanism of Action

This compound exerts its effects primarily through the competitive antagonism of the C5a receptor (C5aR/CD88), a G protein-coupled receptor (GPCR).[1][3] Upon binding of C5a, C5aR activates intracellular signaling cascades that drive chemotaxis, inflammation, and cellular activation. This compound blocks these downstream effects by preventing C5a from binding to its receptor.

Interestingly, subsequent research revealed a dual functionality for this compound. While it is a potent antagonist of C5aR, it also acts as a low-affinity agonist for the Mas-related gene X2 (MrgX2) receptor, another GPCR expressed on mast cells.[1][2][7] This dual activity has been a subject of ongoing investigation to understand its implications for the therapeutic profile of the compound.

Signaling Pathways

The signaling pathways associated with C5aR and MrgX2 are complex and involve multiple downstream effectors.

C5aR Signaling Pathway

Caption: C5aR signaling pathway initiated by C5a binding and inhibited by this compound.

Caption: Workflow for the neutrophil myeloperoxidase release assay.

Detailed Steps:

-

Neutrophil Isolation: Human neutrophils are isolated from fresh, heparinized whole blood from healthy donors using a standard Ficoll-Paque density gradient centrifugation followed by dextran sedimentation to remove erythrocytes. [5]2. Cell Preparation: Isolated neutrophils are washed and resuspended in a suitable buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺) at a concentration of 1 x 10⁶ cells/mL.

-

Compound Incubation: Neutrophils are pre-incubated with various concentrations of this compound or vehicle control for 15 minutes at 37°C.

-

Stimulation: C5a is added to the neutrophil suspension at a final concentration known to induce submaximal MPO release (e.g., 10 nM) and incubated for 30 minutes at 37°C.

-

Reaction Termination and Sample Collection: The incubation is stopped by placing the samples on ice and centrifuging at 400 x g for 5 minutes at 4°C. The cell-free supernatant is collected.

-

MPO Activity Measurement: The MPO activity in the supernatant is determined using a colorimetric assay. A common method involves the use of 3,3',5,5'-tetramethylbenzidine (TMB) as a substrate. The change in absorbance is measured spectrophotometrically at 450 nm. [8]7. Data Analysis: The percentage inhibition of MPO release by this compound is calculated relative to the C5a-stimulated control. The IC50 value is determined by plotting the percentage inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Neutrophil Chemotaxis Assay (Boyden Chamber)

Objective: To assess the ability of this compound to inhibit C5a-induced neutrophil migration.

Protocol Workflow

Caption: Workflow for the Boyden chamber neutrophil chemotaxis assay.

Detailed Steps:

-

Neutrophil Isolation: Human neutrophils are isolated as described in the MPO release assay protocol.

-

Cell Preparation: Neutrophils are washed and resuspended in a serum-free medium containing 0.1% BSA at a concentration of 2 x 10⁶ cells/mL. The cell suspension is prepared with varying concentrations of this compound or vehicle control.

-

Assay Setup: A Boyden chamber apparatus with a microporous membrane (typically 3-5 µm pore size) is used. [5][9]The lower chamber is filled with the chemoattractant solution (C5a at a concentration of ~10 nM in serum-free medium with 0.1% BSA).

-

Cell Loading and Incubation: The neutrophil suspension is added to the upper chamber. The assembled chamber is then incubated at 37°C in a humidified atmosphere with 5% CO₂ for 60-90 minutes.

-

Cell Fixation and Staining: After incubation, the membrane is removed, and the non-migrated cells on the upper surface are scraped off. The membrane is then fixed in methanol and stained with a suitable dye (e.g., Giemsa or Diff-Quik).

-

Quantification of Migration: The number of neutrophils that have migrated to the lower surface of the membrane is counted in several high-power fields using a light microscope.

-

Data Analysis: The percentage inhibition of chemotaxis by this compound is calculated relative to the C5a-stimulated control. The IC50 value is determined from a dose-response curve.

Clinical Development

This compound, developed by Peptech, entered clinical trials for the potential treatment of inflammatory conditions, including psoriasis and rheumatoid arthritis. [10][11]Phase Ib/IIa clinical trials were completed for both indications. [10][11]

Psoriasis

In a Phase Ib/IIa trial, this compound was evaluated for the treatment of psoriasis. While specific quantitative data from this trial is not widely published, reports indicate that the drug showed apparent efficacy in this indication. [7]

Rheumatoid Arthritis

A Phase Ib/IIa clinical trial was also conducted to assess the efficacy and safety of this compound in patients with rheumatoid arthritis. [10]In contrast to the psoriasis trial, the results for rheumatoid arthritis were not as promising, with the study not demonstrating significant efficacy. [7] Table 3: Summary of this compound Clinical Trial Outcomes (Qualitative)

| Indication | Phase | Outcome | Reference |

| Psoriasis | Ib/IIa | Apparent efficacy observed | [7] |

| Rheumatoid Arthritis | Ib/IIa | Did not demonstrate significant efficacy | [7] |

Conclusion

This compound was a pioneering molecule in the development of C5a receptor antagonists. Its discovery and preclinical evaluation provided a wealth of information on the role of the C5a-C5aR axis in inflammation. The elucidation of its dual activity as a MrgX2 agonist added another layer of complexity to its pharmacological profile. While the clinical development of this compound for psoriasis and rheumatoid arthritis did not lead to its market approval, the knowledge gained from its journey has been invaluable for the continued development of next-generation complement-targeting therapeutics. The detailed experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers in the field of inflammation and drug discovery.

References

- 1. C5a receptor - Wikipedia [en.wikipedia.org]

- 2. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Myeloperoxidase Assay [bio-protocol.org]

- 4. researchgate.net [researchgate.net]

- 5. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 6. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]

- 7. Mas-related gene X2 (MrgX2) is a novel G protein-coupled receptor for the antimicrobial peptide LL-37 in human mast cells: resistance to receptor phosphorylation, desensitization, and internalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Measuring Myeloperoxidase Activity in Biological Samples | PLOS One [journals.plos.org]

- 9. Chemotaxis Assays | Cell Biolabs [cellbiolabs.com]

- 10. ovid.com [ovid.com]

- 11. Roles of MAS-related G protein coupled receptor-X2 (MRGPRX2) on mast cell-mediated host defense, pseudoallergic drug reactions and chronic inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

PMX-53: A Technical Guide to its Role in Complement System Modulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The complement system, a cornerstone of innate immunity, plays a dual role in host defense and the inflammatory response. Dysregulation of this intricate cascade is implicated in a multitude of inflammatory and autoimmune diseases. A key mediator of the complement system's pro-inflammatory effects is the anaphylatoxin C5a, which exerts its actions primarily through the C5a receptor 1 (C5aR1, also known as CD88). PMX-53, a synthetic cyclic hexapeptide, has emerged as a potent and selective antagonist of C5aR1, offering a targeted approach to modulating the inflammatory sequelae of complement activation. This technical guide provides an in-depth overview of this compound, detailing its mechanism of action, pharmacological properties, and its utility as a tool for research and potential therapeutic development. The document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of its mechanism and experimental workflows.

Introduction to this compound and the C5a-C5aR1 Axis

The complement system, upon activation via the classical, lectin, or alternative pathways, culminates in the cleavage of C5 into C5a and C5b. C5a is a potent pro-inflammatory peptide that signals through its G protein-coupled receptor, C5aR1, expressed on a variety of immune cells, including neutrophils, monocytes, macrophages, and mast cells. The engagement of C5a with C5aR1 triggers a cascade of intracellular events leading to chemotaxis, degranulation, production of reactive oxygen species, and the release of pro-inflammatory cytokines, thereby amplifying the inflammatory response.

This compound is a chemically synthesized cyclic hexapeptide designed to competitively inhibit the binding of C5a to C5aR1.[1][2][3] Its structure, Ace-Phe-[Orn-Pro-dCha-Trp-Arg], confers high affinity and selectivity for the human C5aR1.[2] By blocking this interaction, this compound effectively dampens the downstream inflammatory signaling cascade, making it a valuable tool for investigating the role of the C5a-C5aR1 axis in various pathological conditions and a potential therapeutic agent for a range of inflammatory disorders.[1][2][3][4]

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters of this compound, providing a comparative overview of its potency and pharmacokinetic profile.

Table 1: In Vitro Potency of this compound

| Parameter | Species | Cell/System | Value | Reference |

| IC50 (C5aR1 Antagonism) | Human | Polymorphonuclear Leukocytes (PMNs) | 20 nM | [1] |

| IC50 (Neutrophil Myeloperoxidase Release) | Human | Neutrophils | 22 nM | [3][5][6] |

| IC50 (Neutrophil Chemotaxis) | Human | Neutrophils | 75 nM | [3][5][6] |

| IC50 (C5a-induced Glucosaminidase Release) | Human | PMN cells | 31 nM | [7] |

| IC50 (C5a-induced Glucosaminidase Release) | Human | CD88 transfected RBL cells | 29 nM | [7] |

| IC50 (C5aR1 Antagonism) | Human | HMDM | 20 nM | [7] |

| Kd (Binding to Neutrophils) | Mouse | Neutrophils | 30 nM | [5] |

| IC50 (C5a-induced Chemotaxis) | Mouse | Neutrophils | 0.5 nM | [5] |

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Species | Route of Administration | Value | Reference |

| Half-life (t½) | Mouse | Intravenous (i.v.) | ~20 min | [8] |

| Half-life (t½) | Mouse | Intravenous (i.v.) | 1.3 h | [1] |

| Oral Bioavailability | Mouse | Oral (p.o.) | 9% | [8] |

| Oral Bioavailability | Rat | Oral (p.o.) | ~5% | [3] |

| Peak Plasma Concentration (Cmax) | Rat | Oral (3 mg/kg) | ~0.3 µM | [5] |

| Time to Peak Plasma Concentration (Tmax) | Rat | Oral (3 mg/kg) | 20 min | [5] |

| Plasma Elimination Half-life | Rat | Oral (3 mg/kg) | ~70 min | [5] |

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the activity of this compound.

In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell Assay)

Principle: This assay measures the ability of this compound to inhibit the directed migration of neutrophils towards a C5a gradient.

Methodology:

-

Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation. Assess purity and viability using flow cytometry (e.g., CD15 staining) and trypan blue exclusion, respectively.[9]

-

Assay Setup: Utilize a 96-well Boyden chamber or Transwell plate with a polycarbonate membrane (typically 3-5 µm pore size).

-

Chemoattractant: Add recombinant human C5a (typically in the low nanomolar range) to the lower chamber.

-

This compound Treatment: In the upper chamber, pre-incubate the isolated neutrophils with varying concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.

-

Migration: Place the upper chamber containing the treated neutrophils into the lower chamber. Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 1-2 hours to allow for neutrophil migration.

-

Quantification: After incubation, remove the upper chamber and wipe off non-migrated cells from the top of the membrane. Migrated cells on the underside of the membrane can be quantified by:

-

Staining the membrane with a dye (e.g., Diff-Quik, H&E) and counting the cells under a microscope.

-

Lysing the migrated cells and quantifying a cellular component, such as ATP using a luminescent assay (e.g., CellTiter-Glo®) or myeloperoxidase activity.[9]

-

-

Data Analysis: Calculate the percentage of inhibition of chemotaxis for each this compound concentration compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Intracellular Calcium Mobilization Assay

Principle: This assay assesses the ability of this compound to block C5a-induced increases in intracellular calcium concentration ([Ca2+]i), a key second messenger in C5aR1 signaling.

Methodology:

-

Cell Culture: Use a suitable cell line endogenously expressing C5aR1 (e.g., human monocytic cell line U937) or a cell line stably transfected with the human C5aR1 (e.g., RBL-2H3 cells).

-

Fluorescent Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or Indo-1 AM) for 30-60 minutes at 37°C. The acetoxymethyl (AM) ester allows the dye to cross the cell membrane.

-

This compound Pre-treatment: Wash the cells to remove excess dye and resuspend them in a physiological buffer. Pre-incubate the cells with various concentrations of this compound or vehicle control for a defined period (e.g., 10-20 minutes).

-

Stimulation and Measurement: Place the cell suspension in a fluorometer or a fluorescence plate reader. Establish a baseline fluorescence reading. Inject a solution of C5a (at a concentration that elicits a submaximal response, e.g., EC80) and record the change in fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence intensity corresponds to the rise in [Ca2+]i. Calculate the peak fluorescence response for each condition. Determine the percentage of inhibition of the C5a-induced calcium response by this compound and calculate the IC50 value.

In Vivo Pharmacodynamic Model: Neutrophil Mobilization in Mice

Principle: This in vivo assay evaluates the efficacy of this compound in blocking C5a-induced mobilization of neutrophils from the bone marrow into the peripheral circulation.[1]

Methodology:

-

Animals: Use wild-type mice (e.g., C57BL/6J).

-

This compound Administration: Administer this compound via the desired route (e.g., intravenous, intraperitoneal, or oral) at various doses (e.g., 0.3, 1, and 3 mg/kg).[1][10] A vehicle control group should be included.

-

C5a Challenge: At a specified time point after this compound administration (e.g., 15 minutes to 6 hours), inject recombinant mouse C5a intravenously (e.g., 50 µg/kg) to induce neutrophil mobilization.[1][10]

-

Blood Collection: Collect peripheral blood samples (e.g., via tail vein or cardiac puncture) at a fixed time after the C5a challenge (e.g., 60 minutes).[1][10]

-

Neutrophil Counting: Perform a complete blood count (CBC) with differential analysis to determine the absolute number of circulating neutrophils.

-

Data Analysis: Compare the neutrophil counts in the this compound treated groups to the vehicle control group that received C5a. Calculate the percentage of inhibition of neutrophil mobilization for each dose of this compound.

Visualizing the Role of this compound

The following diagrams, generated using the DOT language for Graphviz, illustrate the C5aR1 signaling pathway, a typical experimental workflow for evaluating this compound, and the logical relationship of its antagonistic action.

C5aR1 Signaling Pathway and the Inhibitory Action of this compound

Caption: C5aR1 signaling and this compound's point of intervention.

Experimental Workflow for In Vitro Evaluation of this compound

References

- 1. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Function of this compound as an antagonists - Creative Peptides [creative-peptides.com]

- 4. Drug evaluation: the C5a receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. PMX53 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. Preclinical Pharmacokinetics of Complement C5a Receptor Antagonists PMX53 and PMX205 in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. criver.com [criver.com]

- 10. pubs.acs.org [pubs.acs.org]

PMX-53: A Technical Guide to a Potent CD88 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

PMX-53 is a synthetic, cyclic hexapeptide that has garnered significant attention in the scientific community for its potent antagonist activity against the C5a receptor 1 (C5aR1), also known as CD88.[1][2] As a key component of the complement system, the C5a-C5aR1 axis plays a crucial role in orchestrating inflammatory responses.[3][4] Dysregulation of this axis is implicated in a wide array of inflammatory and autoimmune diseases, making C5aR1 a compelling therapeutic target.[5][6] This technical guide provides an in-depth overview of this compound, including its mechanism of action, pharmacological properties, and the experimental methodologies used to characterize its function.

Core Properties of this compound

This compound, with the chemical formula C47H65N11O7 and a molecular weight of 896.1 g/mol , is a cyclic peptidomimetic antagonist of C5aR1.[7][8] Its structure is Ace-Phe-[Orn-Pro-dCha-Trp-Arg], with a covalent bond between the ornithine side-chain and the C-terminal arginine's carbonyl group forming the cyclic structure.[2][8] This cyclization enhances its stability and oral bioavailability, which are favorable properties for a drug candidate.[9]

Mechanism of Action

This compound functions as a potent and selective antagonist of the C5a receptor (CD88).[1][10] It specifically binds to C5aR1, preventing the binding of its natural ligand, the pro-inflammatory anaphylatoxin C5a.[2] This blockade inhibits the downstream signaling cascades that are typically initiated by C5a binding, thereby mitigating the inflammatory response.[3] Notably, this compound does not bind to the second C5a receptor, C5L2 (GPR77), or the C3a receptor, highlighting its specificity.[1]

Interestingly, while being a high-affinity antagonist of CD88, this compound has also been identified as a low-affinity agonist for the Mas-related gene 2 (MrgX2) in human mast cells.[10][11][12] At higher concentrations (≥30 nM), it can stimulate MrgX2-mediated mast cell degranulation.[11][12] The tryptophan and arginine residues in this compound's structure are crucial for both its CD88 antagonist and MrgX2 agonist activities.[12]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Type/Assay | Reference |

| IC50 | 20 nM | C5a receptor binding | [1] |

| IC50 | 22 nM | C5a-induced neutrophil myeloperoxidase release | [1][10] |

| IC50 | 75 nM | C5a-induced neutrophil chemotaxis | [1][10] |

| IC50 | 0.5 nM | Mouse C5a-induced chemotaxis | [1] |

| Kd | 30 nM | Binding to isolated mouse neutrophils | [1] |

| Kd | 4.7 nM | PMX53-C5aR interaction | [13] |

Table 2: In Vivo Pharmacokinetics of this compound in Mice

| Parameter | Value | Route of Administration | Reference |

| Elimination Half-life | ~20 min | Intravenous, Intraperitoneal, Subcutaneous, Oral | [14] |

| Plasma Elimination Half-life (rats) | ~70 min | Oral (3 mg/kg) | [1] |

| Oral Bioavailability | 9% | - | [14] |

| Time to Peak Plasma Concentration (rats) | 20 min | Oral (3 mg/kg) | [1] |

Table 3: In Vivo Pharmacodynamics of this compound in Mice

| Parameter | Value | Model | Reference |

| Effective Dose | 1 mg/kg | Inhibition of C5a-induced neutrophil mobilization | [15][16][17] |

| Duration of Action | Up to 6 hours | Inhibition of C5a-induced neutrophil mobilization | [15][16][17] |

| ET50 (TNF Inhibition) | 15.1 hours | C5a-induced TNF production | [15][16] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the C5aR1 signaling pathway and a typical experimental workflow for evaluating C5aR1 antagonists.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Creative Biolabs [creative-biolabs.com]

- 3. Inhibiting the C5-C5a receptor axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. C5a receptor antagonists for the treatment of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C47H65N11O7 | CID 6918468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Preclinical Pharmacokinetics of Complement C5a Receptor Antagonists PMX53 and PMX205 in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. This compound as a Dual CD88 Antagonist and an Agonist for Mas-Related Gene 2 (MrgX2) in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound as a dual CD88 antagonist and an agonist for Mas-related gene 2 (MrgX2) in human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

PMX-53: A Comprehensive Technical Guide to its Dual Agonist Activity on MrgX2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the synthetic cyclic hexapeptide PMX-53, focusing on its dual functionality as a potent antagonist of the complement C5a receptor (C5aR1, or CD88) and a low-affinity agonist of the Mas-related G protein-coupled receptor X2 (MrgX2). This document synthesizes key quantitative data, details experimental protocols, and visualizes the underlying molecular mechanisms and workflows.

Introduction: The Dichotomous Nature of this compound

This compound, with the amino acid sequence Ac-Phe-[Orn-Pro-dCha-Trp-Arg], is a well-characterized antagonist of the C5a receptor, a key player in inflammatory pathways.[1][2][3] It effectively inhibits C5a-induced responses such as neutrophil chemotaxis and myeloperoxidase release.[1][4][5] However, subsequent research has unveiled a novel, secondary function: this compound acts as an agonist for MrgX2, a receptor predominantly expressed on human mast cells and sensory neurons.[6][7][8] This dual activity is concentration-dependent; at low nanomolar concentrations (e.g., 10 nM), it functions as a C5aR antagonist, while at higher concentrations (≥30 nM), it triggers MrgX2-mediated mast cell activation and degranulation.[1][7][9] This guide explores the specifics of this latter, agonistic role.

Quantitative Analysis of this compound Receptor Activity

The dual functionality of this compound is defined by its differing potencies at its two receptor targets. Its antagonism at C5aR is a high-affinity interaction, whereas its agonism at MrgX2 is characterized by lower affinity.[6][7] The following table summarizes the key quantitative data from various in-vitro assays.

| Activity | Receptor | Assay | Cell Line / System | Effective Concentration / IC50 |

| Antagonism | C5aR (CD88) | C5a Receptor Binding | --- | IC50: 20 nM[1][8][10] |

| C5aR (CD88) | Neutrophil Myeloperoxidase Release | Human Neutrophils | IC50: 22 nM[1][4][11] | |

| C5aR (CD88) | Neutrophil Chemotaxis | Human Neutrophils | IC50: 75 nM[1][4][11] | |

| C5aR (CD88) | Calcium Mobilization (inhibition) | HMC-1 cells | ~10 nM[6][7][9] | |

| Agonism | MrgX2 | Mast Cell Degranulation | LAD2, CD34+ derived mast cells | ≥30 nM[1][6][7] |

| MrgX2 | Mast Cell Degranulation | RBL-2H3 expressing MrgX2 | ≥30 nM[1][7][9] | |

| MrgX2 | Calcium Mobilization | RBL-2H3 expressing MrgX2 | 1 µM[6] |

Table 1: Summary of quantitative data for this compound's dual activity.

Notably, the Trp and Arg residues within the this compound structure are critical for both its C5aR antagonist and MrgX2 agonist activities.[6][7][9] Substitution of these residues leads to a loss of function at both receptors.[6][7]

MrgX2 Signaling Pathway Activated by this compound

Activation of MrgX2 by this compound on human mast cells initiates a signaling cascade that culminates in degranulation and the release of inflammatory mediators. MrgX2 couples to G proteins, with evidence pointing towards the involvement of both Gq and Gi pathways.[12][13] This activation leads to the stimulation of Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a rapid and sustained increase in cytosolic Ca2+ concentration, a critical step for mast cell degranulation.[6][14][15]

Experimental Protocols

The characterization of this compound's agonist activity on MrgX2 relies on specific in-vitro functional assays. Detailed methodologies for two key experiments are provided below.

This assay measures the increase in intracellular calcium concentration following receptor activation.

-

Objective: To determine if this compound induces calcium flux in cells expressing MrgX2.

-

Key Reagents:

-

RBL-2H3 cells stably expressing human MrgX2.

-

Calcium-sensitive fluorescent dye (e.g., Indo-1 AM).

-

This compound and other control peptides.

-

Tyrode's buffer or similar physiological salt solution.

-

-

Methodology:

-

Cell Culture: Culture RBL-2H3/MrgX2 cells to an appropriate confluency in complete medium, often supplemented with an antibiotic like G418 to maintain receptor expression.

-

Dye Loading: Harvest cells and wash with a suitable buffer. Incubate the cells with a calcium indicator dye such as Indo-1 AM in the dark for approximately 30-60 minutes at 37°C to allow the dye to enter the cells and be cleaved into its active form.

-

Washing: After incubation, wash the cells twice to remove any extracellular dye.

-

Measurement: Resuspend the cells in buffer and place them in a fluorometer cuvette. Establish a stable baseline fluorescence reading.

-

Stimulation: Add this compound (e.g., at 1 µM) or a control substance to the cuvette.[6]

-

Data Acquisition: Continuously record the fluorescence intensity over time. An increase in fluorescence corresponds to a rise in intracellular calcium. The data is often presented as a ratio of emission wavelengths (for ratiometric dyes like Indo-1) to reflect the concentration of free Ca2+.

-

This assay quantifies the release of granular contents from mast cells upon stimulation.

-

Objective: To measure the extent of mast cell degranulation induced by this compound.

-

Key Reagents:

-

LAD2 cells or RBL-2H3/MrgX2 cells.

-

This compound and control stimuli.

-

Tyrode's buffer.

-

p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase.

-

Lysis buffer (e.g., Triton X-100).

-

Stop solution (e.g., Na2CO3/NaHCO3 buffer).

-

-

Methodology:

-

Cell Preparation: Wash cells (e.g., 1x10^6 cells/mL) twice with buffer and resuspend them in the same buffer.

-

Stimulation: Aliquot cells into microcentrifuge tubes or a 96-well plate. Add varying concentrations of this compound (e.g., 30 nM to 1 µM) or control substances and incubate for 30 minutes at 37°C.[6]

-

Separation: Centrifuge the samples to pellet the cells. Carefully collect the supernatant, which contains the released β-hexosaminidase.

-

Cell Lysis: Resuspend the cell pellets in a lysis buffer to release the remaining intracellular β-hexosaminidase.

-

Enzymatic Reaction: In a separate 96-well plate, mix aliquots of the supernatant and the lysed cell pellets with the pNAG substrate solution. Incubate for 1-2 hours at 37°C.

-

Stopping the Reaction: Add a stop solution to each well.

-

Measurement: Read the absorbance of the wells at 405 nm using a spectrophotometer. The amount of color development is proportional to the enzyme activity.

-

Calculation: Calculate the percentage of β-hexosaminidase release using the formula: (Supernatant Absorbance / (Supernatant Absorbance + Lysate Absorbance)) * 100.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Creative Biolabs [creative-biolabs.com]

- 4. selleckchem.com [selleckchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound as a Dual CD88 Antagonist and an Agonist for Mas-Related Gene 2 (MrgX2) in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound as a dual CD88 antagonist and an agonist for Mas-related gene 2 (MrgX2) in human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PMX 53 | Complement | Tocris Bioscience [tocris.com]

- 9. researchgate.net [researchgate.net]

- 10. PMX 53 | Complement Signaling inhibitors: R&D Systems [rndsystems.com]

- 11. PMX53 ≥98% (HPLC), solid, C5aR antagonist, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 12. THE STRUCTURE, FUNCTION AND PHARMACOLOGY of MRGPRs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mast Cells and Mas-related G Protein-coupled Receptor X2: Itching for Novel Pathophysiological Insights to Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Therapeutic Potential of MRGPRX2 Inhibitors on Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]

PMX-53: An In-depth Technical Guide to its Selectivity for C5aR1 over C5L2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity of the cyclic hexapeptide antagonist, PMX-53, for the complement C5a receptor 1 (C5aR1) over the C5a receptor-like 2 (C5L2). It includes quantitative data, detailed experimental methodologies, and visualizations of the relevant biological pathways and experimental workflows.

Executive Summary

This compound is a potent and well-characterized antagonist of the C5aR1, also known as CD88.[1][2][3] Its therapeutic potential in a wide range of inflammatory diseases is predicated on its ability to selectively block the pro-inflammatory signaling cascade initiated by the binding of the anaphylatoxin C5a to C5aR1.[2][4][5] A critical aspect of its pharmacological profile is its high selectivity for C5aR1, with negligible affinity for the second C5a receptor, C5L2. This document substantiates this selectivity through compiled quantitative data and outlines the standard experimental procedures used for its determination.

Quantitative Selectivity Data

The selectivity of this compound is demonstrated by its high-affinity binding and functional antagonism at C5aR1, contrasted with its lack of binding to C5L2. Multiple studies confirm that this compound specifically interacts with C5aR1.[1]

| Parameter | Receptor | Species/Cell Type | Value | Reference |

| Binding Affinity (Kd) | C5aR1 | Mouse Neutrophils | 30 nM | [1] |

| C5aR1 | Not Specified | 4.7 nM | [6][7] | |

| Inhibitory Concentration (IC50) | C5aR1 | Human Neutrophils | 20 nM | [1][2] |

| C5aR1 | Not Specified | 240 nM | ||

| Functional Inhibition (IC50) | C5aR1 (Myeloperoxidase Release) | Human Neutrophils | 22 nM | [1][3] |

| C5aR1 (Chemotaxis) | Human Neutrophils | 75 nM | [1][3] | |

| C5aR1 (Chemotaxis) | Mouse Neutrophils | 0.5 nM | [1] | |

| Binding Affinity | C5L2 | Human | No binding detected | [1] |

Receptor Signaling Pathways

Understanding the distinct signaling mechanisms of C5aR1 and C5L2 is crucial for appreciating the functional consequences of this compound's selectivity.

C5aR1 Signaling Pathway

C5aR1 is a classical G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gαi).[8][9] Ligand binding by C5a initiates a cascade of intracellular events including calcium mobilization, ERK1/2 phosphorylation, and chemotaxis.[9][10] This receptor is also desensitized and internalized via β-arrestin recruitment.[8][11]

C5L2 Signaling and Function

In contrast to C5aR1, C5L2 is structurally homologous but is deficient in classical G protein coupling.[10][12][13][14] It does not independently trigger calcium mobilization.[10][13] C5L2 is thought to function as a modulator of C5aR1 activity. It can form heterodimers with C5aR1 and associates with β-arrestin, which can negatively regulate C5aR1-mediated ERK1/2 signaling.[10][15]

Experimental Protocols for Selectivity Determination

The selectivity of this compound is typically assessed using a combination of binding and functional assays.

Radioligand Competition Binding Assay

This assay quantifies the ability of this compound to compete with a radiolabeled ligand (e.g., ¹²⁵I-C5a) for binding to C5aR1 or C5L2.[16][17]

Methodology:

-

Membrane Preparation: Membranes are prepared from cells recombinantly expressing high levels of either human C5aR1 or C5L2, or from primary cells endogenously expressing the receptors (e.g., neutrophils).[18]

-

Assay Buffer: A suitable binding buffer is prepared to maintain physiological pH and ionic strength (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[18]

-

Incubation: Constant concentrations of cell membranes and radioligand (typically at or below its Kd value) are incubated with increasing concentrations of unlabeled this compound.[18][19]

-

Separation: After incubation to equilibrium, bound and free radioligand are separated via rapid vacuum filtration through glass fiber filters (e.g., GF/C filters).[17][18]

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[18][20]

-

Data Analysis: Non-specific binding is subtracted, and the data are analyzed using non-linear regression to determine the IC50 value of this compound. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.[16][18]

Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit C5a-induced intracellular calcium release mediated by C5aR1.[21][22]

Methodology:

-

Cell Culture: Cells expressing C5aR1 (e.g., CHO-K1 cells or human neutrophils) are seeded in 96- or 384-well plates.[23]

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer.[22][23][24]

-

Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of this compound for a defined period.

-

Agonist Stimulation: The assay is initiated by adding a fixed concentration of the agonist C5a (typically the EC80 concentration).

-

Signal Detection: Changes in fluorescence intensity, corresponding to changes in intracellular calcium concentration, are measured in real-time using a fluorescence plate reader (e.g., a FlexStation or FLIPR).[22][23]

-

Data Analysis: The inhibitory effect of this compound is quantified by plotting the agonist response against the this compound concentration to determine the IC50 value.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to C5aR1 upon agonist stimulation, a key event in GPCR desensitization, and its inhibition by this compound.

Methodology:

-

Assay Principle: Assays often utilize Enzyme Fragment Complementation (EFC) technology (e.g., PathHunter assay).[25][26] C5aR1 is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, complementary fragment (Enzyme Acceptor).[26]

-

Cell Line: A stable cell line co-expressing the tagged C5aR1 and β-arrestin constructs is used.[25][26]

-

Assay Procedure: Cells are plated and pre-incubated with various concentrations of this compound.

-

Agonist Addition: C5a is added to stimulate the receptor.

-

Recruitment and Signal Generation: Agonist-induced recruitment of β-arrestin to C5aR1 brings the two enzyme fragments together, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[26][27]

-

Signal Detection: The luminescent signal is read by a plate reader.

-

Data Analysis: The inhibition of the C5a-induced signal by this compound is used to calculate an IC50 value.

Logical Relationship of this compound Selectivity

The high selectivity of this compound for C5aR1 is the foundation of its mechanism of action. It physically binds to an orthosteric site on C5aR1, thereby blocking the binding of the endogenous ligand C5a and preventing the initiation of downstream pro-inflammatory signals.[6] Its inability to bind C5L2 ensures that any modulatory or alternative functions of C5L2 remain unaffected.

Conclusion

The extensive body of evidence from binding and functional assays unequivocally demonstrates that this compound is a highly selective antagonist for C5aR1. It exhibits potent, nanomolar-range affinity and inhibitory activity at C5aR1 while showing no significant binding to C5L2. This pronounced selectivity is a cornerstone of its utility as both a pharmacological tool for studying the C5a-C5aR1 axis and as a potential therapeutic agent for mitigating C5aR1-driven inflammation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Modulation of C5a-C5aR1 signaling alters the dynamics of AD progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preclinical Pharmacokinetics of Complement C5a Receptor Antagonists PMX53 and PMX205 in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Submolecular probing of the complement C5a receptor–ligand binding reveals a cooperative two-site binding mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. [PDF] Mechanism of activation and biased signaling in complement receptor C5aR1 | Semantic Scholar [semanticscholar.org]

- 9. C5a receptor - Wikipedia [en.wikipedia.org]

- 10. The C5a Receptor (C5aR) C5L2 Is a Modulator of C5aR-mediated Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism of activation and biased signaling in complement receptor C5aR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The C5a receptor (C5aR) C5L2 is a modulator of C5aR-mediated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The C5a Receptor (C5aR) C5L2 Is a Modulator of C5aR-mediated Signal Transduction* | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. revvity.com [revvity.com]

- 20. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]

- 21. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 23. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 24. logosbio.com [logosbio.com]

- 25. Eurofins Discoverx PathHunter eXpress C5AR1 CHO-K1 β-Arrestin GPCR Assay, | Fisher Scientific [fishersci.com]

- 26. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 27. GPCR β-Arrestin Product Solutions [discoverx.com]

An In-depth Technical Guide to the Binding Affinity and Kinetics of PMX-53

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of PMX-53, a potent antagonist of the complement C5a receptor (C5aR1). The information presented herein is curated for researchers, scientists, and professionals involved in drug development, offering detailed quantitative data, experimental methodologies, and visual representations of key biological pathways and experimental workflows.

Core Quantitative Data: Binding Affinity and Functional Inhibition

This compound is a synthetic cyclic hexapeptide that acts as a non-competitive and insurmountable antagonist of C5aR1.[1][2] Its binding characteristics have been determined through various in vitro assays, providing a quantitative measure of its potency and efficacy.

Table 1: this compound Binding Affinity and Inhibitory Concentrations

| Parameter | Value (nM) | Assay Type | Cell/System Type | Reference |

| IC₅₀ | 20 | C5a Receptor Antagonism | Human Polymorphonuclear Leukocytes (PMNs) | [3][4] |

| IC₅₀ | 22 | C5a-induced Neutrophil Myeloperoxidase Release | Human Neutrophils | [5][6] |

| IC₅₀ | 75 | C5a-induced Chemotaxis | Human Neutrophils | [5][6] |

| IC₅₀ | 0.5 | C5a-induced Chemotaxis | Mouse Neutrophils | [5] |

| IC₅₀ | 240 | C5a Receptor Antagonism | Not Specified | |

| K_d | 30 | Radioligand Binding | Mouse Neutrophils | [5] |

Note: IC₅₀ values can vary depending on the specific experimental conditions and cell types used. The data presented represents a summary of reported values.

Binding Kinetics and Mechanism of Action

While specific on-rate (k_on) and off-rate (k_off) values for this compound are not extensively reported in the public domain, its binding is characterized as pseudo-irreversible with a prolonged residence time.[1][7] This slow dissociation from the C5aR1 contributes to its long-acting in vivo efficacy.[2][7] Molecular dynamics simulations suggest that this compound binds to an allosteric site on the C5aR1, distinct from the orthosteric binding site of the endogenous ligand C5a.[8] This non-competitive binding mode results in an insurmountable antagonism, where increasing concentrations of the agonist (C5a) cannot overcome the inhibitory effect of this compound.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings. Below are synthesized protocols based on standard laboratory practices and information gathered from various sources.

Radioligand Binding Assay

This assay is considered the gold standard for determining the affinity of a ligand for its receptor.[9][10][11]

Objective: To determine the dissociation constant (K_d) of this compound for the C5aR1.

General Protocol:

-

Membrane Preparation:

-

Homogenize cells or tissues expressing C5aR1 (e.g., neutrophils) in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in a binding buffer.[12]

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Reaction:

-

In a multi-well plate, incubate the prepared membranes with increasing concentrations of a radiolabeled ligand specific for C5aR1 (e.g., ¹²⁵I-C5a).

-

For competition assays, a fixed concentration of the radioligand is co-incubated with increasing concentrations of unlabeled this compound.[9][10]

-

Incubate the mixture at a controlled temperature (e.g., 30°C) to reach binding equilibrium.[12]

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.

-

Wash the filters with ice-cold wash buffer to remove any unbound radioligand.[12]

-

-

Detection and Data Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Non-specific binding is determined by adding a high concentration of an unlabeled ligand to a parallel set of incubations.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

For saturation binding, plot specific binding against the radioligand concentration and fit the data to a one-site binding model to determine K_d and B_max (receptor density).

-

For competition binding, plot the percentage of specific binding against the concentration of this compound to determine the IC₅₀ value. The K_i value can then be calculated using the Cheng-Prusoff equation.[12]

-

Calcium Mobilization Assay

This functional assay measures the ability of a compound to inhibit the intracellular calcium release triggered by agonist binding to a G_q-coupled GPCR like C5aR1.[13][14][15]

Objective: To determine the IC₅₀ of this compound in inhibiting C5a-induced calcium mobilization.

General Protocol:

-

Cell Preparation:

-

Dye Loading:

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a buffer containing the dye.[14] This allows the dye to enter the cells.

-

Wash the cells to remove any excess extracellular dye.

-

-

Compound Treatment and Signal Detection:

-

Use a fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).[13][14]

-

Add varying concentrations of this compound to the cell plate and incubate for a specific period.

-

Stimulate the cells by adding a fixed concentration of C5a.

-

Immediately measure the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

-

-

Data Analysis:

-

The peak fluorescence intensity is used to quantify the calcium response.

-

Plot the percentage of inhibition of the C5a-induced calcium response against the concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Chemotaxis Assay

This assay assesses the ability of a compound to block the directed migration of cells towards a chemoattractant.

Objective: To determine the IC₅₀ of this compound in inhibiting C5a-induced neutrophil chemotaxis.

General Protocol:

-

Cell Preparation:

-

Isolate neutrophils from fresh whole blood using density gradient centrifugation.

-

Resuspend the purified neutrophils in an appropriate assay medium.

-

-

Assay Setup:

-

Use a chemotaxis chamber (e.g., Boyden chamber) which consists of two compartments separated by a microporous membrane.

-

Place a solution containing C5a in the lower chamber.

-

In the upper chamber, add the neutrophil suspension that has been pre-incubated with varying concentrations of this compound.

-

-

Incubation and Cell Migration:

-

Incubate the chamber at 37°C in a humidified incubator for a period that allows for cell migration (e.g., 60-90 minutes).

-

-

Quantification of Migration:

-

After incubation, remove the membrane and stain the cells that have migrated to the lower side of the membrane.

-

Count the number of migrated cells in several high-power fields using a microscope.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the control (C5a alone).

-

Plot the percentage of inhibition against the this compound concentration and fit the data to determine the IC₅₀ value.

-

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

C5aR1 Signaling Pathway

Radioligand Binding Assay Workflow

Calcium Mobilization Assay Workflow

Conclusion

This compound is a well-characterized, potent antagonist of the C5aR1 with a pseudo-irreversible binding nature that contributes to its sustained in vivo activity. The data and protocols presented in this guide offer a foundational understanding for researchers engaged in the study of the complement system and the development of novel anti-inflammatory therapeutics. The provided visualizations serve to simplify complex biological and experimental processes, aiding in the comprehension and further investigation of this compound's mechanism of action.

References

- 1. Preclinical Pharmacokinetics of Complement C5a Receptor Antagonists PMX53 and PMX205 in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Function of this compound as an antagonists - Creative Peptides [creative-peptides.com]

- 3. PMX 53 | Complement | Tocris Bioscience [tocris.com]

- 4. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. biorxiv.org [biorxiv.org]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 11. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 14. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound as a Dual CD88 Antagonist and an Agonist for Mas-Related Gene 2 (MrgX2) in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Inhibition of the C5aR1 Signaling Pathway by PMX-53

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of PMX-53, a potent antagonist of the Complement C5a Receptor 1 (C5aR1). It details the signaling pathways involved, experimental protocols for assessing its activity, and key quantitative data to support its preclinical evaluation.

Executive Summary

This compound is a synthetic, cyclic hexapeptide that acts as a potent and orally active antagonist of the C5aR1, also known as CD88.[1] By blocking the binding of the pro-inflammatory anaphylatoxin C5a to C5aR1, this compound effectively inhibits downstream signaling cascades that are pivotal in mediating inflammatory responses. This makes it a valuable tool for investigating the role of the C5a-C5aR1 axis in various inflammatory diseases and a potential therapeutic candidate. This document outlines the mechanism of action of this compound, provides detailed experimental protocols to study its effects, and presents its pharmacological data in a structured format. Of note, this compound also exhibits a dual action as a low-affinity agonist for the Mas-related gene 2 (MrgX2) receptor, a factor to consider in experimental design and data interpretation.[1][2]

This compound: Mechanism of Action and Signaling Pathways